1-Boc-3-(2,6-difluorophenyl)pyrrolidine
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Overview
Description
1-Boc-3-(2,6-difluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,6-difluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
The synthesis of 1-Boc-3-(2,6-difluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 2,6-Difluorophenyl Group: This step often involves a substitution reaction where a suitable precursor is reacted with a 2,6-difluorophenyl reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis techniques and large-scale reactors.
Chemical Reactions Analysis
1-Boc-3-(2,6-difluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams, while reduction reactions can modify the aromatic ring.
Common reagents used in these reactions include acids for deprotection, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-(2,6-difluorophenyl)pyrrolidine finds applications in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It is employed in the synthesis of bioactive molecules for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 1-Boc-3-(2,6-difluorophenyl)pyrrolidine exerts its effects is primarily through its interaction with biological targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. The presence of the 2,6-difluorophenyl group enhances its binding affinity and specificity, while the Boc group provides stability during synthesis and handling .
Comparison with Similar Compounds
1-Boc-3-(2,6-difluorophenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-Boc-3-phenylpyrrolidine: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
1-Boc-3-(2,6-dichlorophenyl)pyrrolidine: Contains chlorine atoms instead of fluorine, leading to variations in biological activity and chemical behavior.
The unique presence of the 2,6-difluorophenyl group in this compound imparts distinct properties, making it valuable for specific applications where fluorine’s electronegativity and size play a crucial role.
Properties
IUPAC Name |
tert-butyl 3-(2,6-difluorophenyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLWQVWXFSDGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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